molecular formula C16H16F3N3 B2524762 N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide CAS No. 338420-59-0

N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide

Cat. No.: B2524762
CAS No.: 338420-59-0
M. Wt: 307.32
InChI Key: NAJNDOYLVITRGS-UHFFFAOYSA-N
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Description

“N’-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide” is a chemical compound . It is used as a pharmaceutical intermediate .


Synthesis Analysis

The synthesis of this compound involves several steps. One of the intermediates was formed by a Pd-catalyzed coupling reaction between another intermediate and 4-methyl-2-acetaminothiazole. This intermediate was then hydrolyzed in the presence of 6 M HCl .


Molecular Structure Analysis

The molecular formula of this compound is C16H16F3N3 . The molecular weight is approximately 307.314 Da .


Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, one of the intermediates in its synthesis was formed by a Pd-catalyzed coupling reaction .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 307.314 Da . More detailed physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Synthesis Techniques and Novel Reactions

N'-isopropyl-N-[3-(trifluoromethyl)phenyl]-3-pyridinecarboximidamide's applications in scientific research are diverse, focusing on the synthesis of biologically relevant compounds and the development of new chemical reactions. For example, the synthesis of 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides through phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation showcases an innovative approach to constructing complex molecules, indicating the compound's role in facilitating oxidative N-N bond formation with high efficiency (Zheng et al., 2014). Furthermore, the reaction of aromatic methyl ketimines with halonitriles to produce pyrimidines with two polyhaloalkyl groups illustrates the compound's utility in generating structures with potential pharmacological activities (Sosnovskikh et al., 2002).

Catalysis and Ligand Development

In catalysis, this compound contributes to the development of novel catalysts and ligands for various chemical transformations. The synthesis and characterization of facial and meridional tris-cyclometalated iridium(III) complexes highlight the compound's role in creating materials with potential applications in light-emitting devices and as catalysts in organic synthesis, reflecting its versatility in synthesizing compounds with diverse electronic and structural properties (Tamayo et al., 2003).

Photophysical and Electrochemical Studies

Photophysical and electrochemical studies of materials derived from this compound provide insights into their potential applications in optoelectronics and sensing. The investigation of pyridine ring opening reactions at a rhenium tricarbonyl bipyridine complex, for instance, contributes to understanding the mechanistic aspects of ligand behavior in coordination complexes, which is crucial for designing advanced materials for electronic and photonic technologies (Huertos et al., 2008).

Polymer Science

In polymer science, the compound's derivatives have been used to synthesize poly(amide-imide)s and polyimides, demonstrating its utility in creating high-performance polymers with desirable thermal and mechanical properties. This application is exemplified by the synthesis of polyimides from novel 1-(3', 5'-bis(trifluoromethyl)benzene) pyromelliticdianhydride, showing how derivatives of this compound can be incorporated into polymeric materials with advanced functionalities (Myung et al., 2004).

Future Directions

The compound is a pharmaceutical intermediate , suggesting it could be used in the synthesis of various pharmaceutical products. Future research could explore its potential applications in drug development.

Properties

IUPAC Name

N'-propan-2-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3/c1-11(2)21-15(12-5-4-8-20-10-12)22-14-7-3-6-13(9-14)16(17,18)19/h3-11H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAJNDOYLVITRGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CN=CC=C1)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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